molecular formula C7H17BrO4 B7949894 C7H17BrO4

C7H17BrO4

Cat. No.: B7949894
M. Wt: 245.11 g/mol
InChI Key: SEGQKXRPSJROGM-UHFFFAOYSA-N
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Description

The compound with the molecular formula C7H17BrO4 is known as Diethylene Glycol 2-Bromoethyl Methyl Ether. This compound is a clear liquid that ranges in color from colorless to brown. It is primarily used as a polyethylene glycol (PEG) linker containing a bromide group, which is a good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylene Glycol 2-Bromoethyl Methyl Ether can be synthesized through the reaction of diethylene glycol with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of Diethylene Glycol 2-Bromoethyl Methyl Ether involves the continuous addition of diethylene glycol and 2-bromoethanol into a reactor with a base catalyst. The mixture is heated and stirred to promote the reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

    Nucleophilic Substitution: The bromide group in Diethylene Glycol 2-Bromoethyl Methyl Ether makes it highly reactive in nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reactant in such processes when combined with other reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: The major products are typically ethers or amines, depending on the nucleophile used.

    Oxidation: The major products can include aldehydes, ketones, or carboxylic acids, depending on the specific conditions and reagents used.

Scientific Research Applications

Diethylene Glycol 2-Bromoethyl Methyl Ether has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for Diethylene Glycol 2-Bromoethyl Methyl Ether involves its role as a PEG linker. The bromide group acts as a leaving group in nucleophilic substitution reactions, allowing for the attachment of various functional groups to the PEG chain. This modification enhances the solubility and stability of the resulting molecules in aqueous environments, making them more suitable for biological and industrial applications .

Comparison with Similar Compounds

    Diethylene Glycol Monomethyl Ether (C5H12O3): Similar in structure but lacks the bromide group, making it less reactive in nucleophilic substitution reactions.

    Triethylene Glycol Monomethyl Ether (C7H16O4): Contains an additional ethylene glycol unit, increasing its molecular weight and hydrophilicity.

    Polyethylene Glycol Monomethyl Ether (various molecular weights): Similar PEG linkers with varying chain lengths, used for different applications based on their solubility and reactivity.

Uniqueness: Diethylene Glycol 2-Bromoethyl Methyl Ether is unique due to the presence of the bromide group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity, combined with the hydrophilic PEG spacer, makes it a versatile compound for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

1-bromo-2-methoxyethane;2-(2-hydroxyethoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3.C3H7BrO/c5-1-3-7-4-2-6;1-5-3-2-4/h5-6H,1-4H2;2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGQKXRPSJROGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCBr.C(COCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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